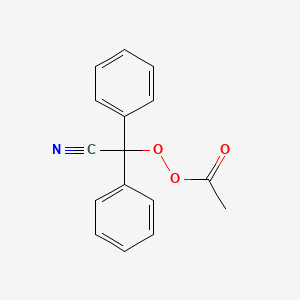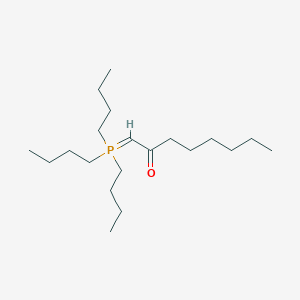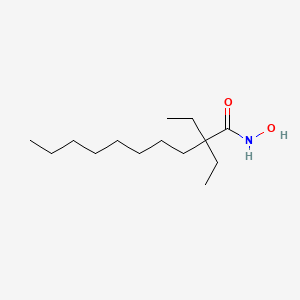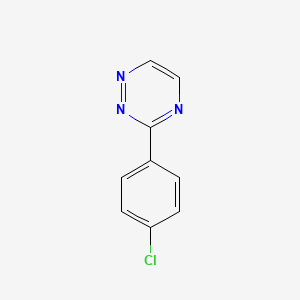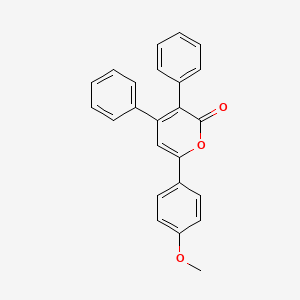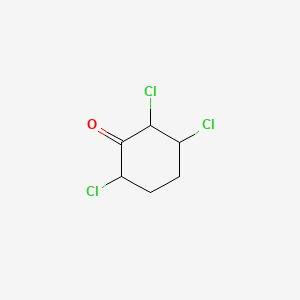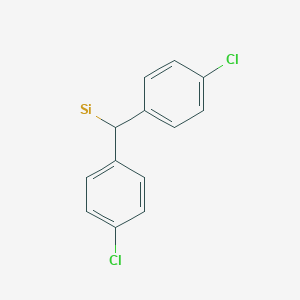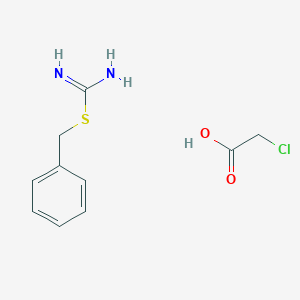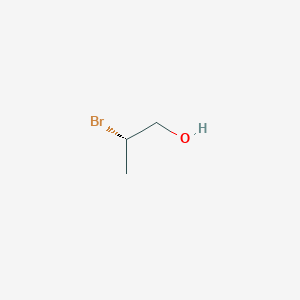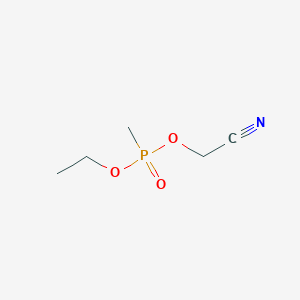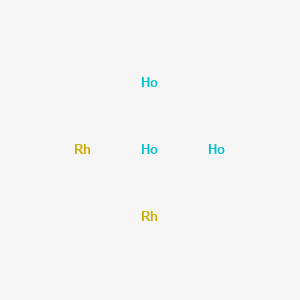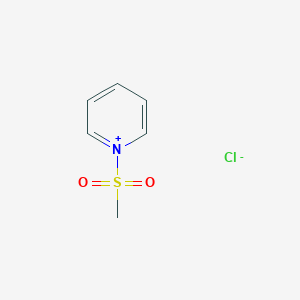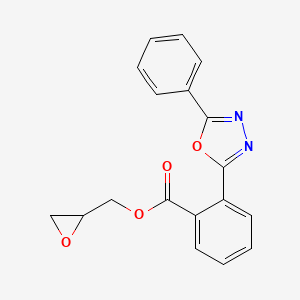![molecular formula C14H22N2O3 B14611717 4-[(2-Ethylhexyl)oxy]-2-nitroaniline CAS No. 59428-16-9](/img/structure/B14611717.png)
4-[(2-Ethylhexyl)oxy]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethylhexyl)oxy]-2-nitroaniline is an organic compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of a nitro group and an ethylhexyl ether substituent on an aniline ring, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylhexyl)oxy]-2-nitroaniline typically involves the nitration of 4-[(2-Ethylhexyl)oxy]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylhexyl)oxy]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-[(2-Ethylhexyl)oxy]-2-phenylenediamine.
Substitution: Meta-substituted derivatives depending on the electrophile used.
Oxidation: Various oxidized aromatic compounds.
Scientific Research Applications
4-[(2-Ethylhexyl)oxy]-2-nitroaniline has found applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylhexyl)oxy]-2-nitroaniline is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the ethylhexyl ether group can influence the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved may vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Ethylhexyl)oxy]aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the ethylhexyl ether group, affecting its solubility and reactivity.
4-Nitroaniline: Similar nitro group but lacks the ethylhexyl ether group, influencing its chemical properties and applications.
Uniqueness
4-[(2-Ethylhexyl)oxy]-2-nitroaniline is unique due to the combination of the nitro group and the ethylhexyl ether substituent
Properties
CAS No. |
59428-16-9 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(2-ethylhexoxy)-2-nitroaniline |
InChI |
InChI=1S/C14H22N2O3/c1-3-5-6-11(4-2)10-19-12-7-8-13(15)14(9-12)16(17)18/h7-9,11H,3-6,10,15H2,1-2H3 |
InChI Key |
MRRFFLSMJBTWQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


